An In-Depth Technical Guide to 4-(3-Phenylpropyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(3-Phenylpropyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(3-Phenylpropyl)aniline, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, a robust synthesis protocol, in-depth spectral analysis, and discusses its relevance in contemporary research based on its structural motifs.
Core Molecular Attributes
4-(3-Phenylpropyl)aniline is a substituted aniline featuring a phenylpropyl group at the para position. This structural arrangement imparts a unique combination of lipophilicity from the phenylpropyl tail and a reactive, polar site at the aniline's amino group, making it a valuable building block in organic synthesis.
Physicochemical and Structural Data
The fundamental properties of 4-(3-Phenylpropyl)aniline are summarized in the table below. These computed properties are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | PubChem[1] |
| Molecular Weight | 211.30 g/mol | PubChem[1] |
| IUPAC Name | 4-(3-phenylpropyl)aniline | PubChem[1] |
| CAS Number | 80861-22-9 | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)CCCC2=CC=C(C=C2)N | PubChem[1] |
| InChIKey | DKHXRITYSLFMSU-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Monoisotopic Mass | 211.136100 g/mol | PubChem[1] |
Structural Representation
The chemical structure of 4-(3-Phenylpropyl)aniline is depicted below, illustrating the connectivity of the aniline and phenylpropyl moieties.
Caption: Chemical structure of 4-(3-Phenylpropyl)aniline.
Synthesis and Mechanistic Considerations
The synthesis of 4-(3-Phenylpropyl)aniline can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This approach is highly versatile and allows for the synthesis of various substituted analogs.
Overall Synthetic Workflow
The synthetic pathway commences with the coupling of a boronic acid derivative with a nitro-substituted aryl halide, followed by a selective reduction of the nitro functionality to the desired aniline.
Caption: Two-step synthesis of 4-(3-Phenylpropyl)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Nitro-4-(3-phenylpropyl)benzene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]
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Reaction Setup: To a solution of 4-bromo-1-nitrobenzene (1.0 eq) and (3-phenylpropyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of 2M sodium carbonate (3.0 eq).
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Catalyst Addition: Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction vessel.
-
Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate, 1-nitro-4-(3-phenylpropyl)benzene.
Step 2: Reduction of 1-Nitro-4-(3-phenylpropyl)benzene
The reduction of the nitro group to an amine is a critical final step. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5]
-
Reaction Setup: Dissolve the 1-nitro-4-(3-phenylpropyl)benzene (1.0 eq) from the previous step in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Reaction Conditions: Secure the flask to a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas (balloon or Parr shaker). Vigorously stir the reaction at room temperature until the consumption of hydrogen ceases.
-
Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield 4-(3-phenylpropyl)aniline. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Aniline Ring): Two doublets are expected in the aromatic region, corresponding to the AA'BB' system of the para-substituted aniline ring. The protons ortho to the amino group will appear upfield (around 6.6-6.8 ppm) compared to the protons meta to the amino group (around 7.0-7.2 ppm).
-
Aromatic Protons (Phenyl Ring): A multiplet corresponding to the five protons of the terminal phenyl group is expected between 7.1 and 7.3 ppm.
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Aliphatic Protons (Propyl Chain): Three distinct signals are anticipated for the propyl chain: two triplets for the methylene groups adjacent to the aromatic rings (around 2.5-2.7 ppm) and a multiplet for the central methylene group (around 1.9-2.1 ppm).
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Amine Protons: A broad singlet corresponding to the -NH₂ protons will be present, with its chemical shift being solvent-dependent (typically between 3.5 and 4.5 ppm).
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (Aniline Ring): Six signals are expected, with the carbon attached to the nitrogen appearing significantly upfield. The carbon para to the amino group (attached to the propyl chain) will also have a characteristic shift.
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Aromatic Carbons (Phenyl Ring): Four signals are anticipated for the terminal phenyl ring due to symmetry.
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Aliphatic Carbons (Propyl Chain): Three signals corresponding to the three methylene carbons of the propyl chain will be present in the upfield region of the spectrum.
Spectroscopic data from commercial suppliers can be requested for confirmation.[8]
Applications and Relevance in Drug Development
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[9][10] The 4-(3-phenylpropyl)aniline structure is of particular interest due to its combination of a key pharmacophore (aniline) with a lipophilic side chain that can modulate pharmacokinetic properties and interact with hydrophobic pockets in biological targets.
Potential Therapeutic Areas
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Analgesic and Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics contain an aniline or related moiety. The phenylpropyl group can enhance binding to enzymes like cyclooxygenase (COX) or other pain-related targets.[11][12]
-
Kinase Inhibitors: The aniline core is a common feature in kinase inhibitors used in oncology, where it often acts as a hinge-binding motif. The substituent at the 4-position can be modified to achieve selectivity and improve properties.
-
Antimicrobial and Antiviral Agents: The structural features of 4-(3-phenylpropyl)aniline make it a candidate for derivatization to explore new antimicrobial or antiviral compounds.
The aniline moiety, while valuable, can sometimes be associated with metabolic liabilities. Therefore, in a drug discovery program, it would be prudent to evaluate the metabolic stability of any lead compounds derived from this scaffold early in the development process.
Safety and Handling
As with all laboratory chemicals, 4-(3-Phenylpropyl)aniline should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.
References
-
New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Phenylpropyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Fan, M., et al. (2015). A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives is described via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction. ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-phenylpropyl)pyridine. Retrieved from [Link]
-
Al-Qaisi, J., & El-Barghouthi, M. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI. Retrieved from [Link]
-
Villar, A., et al. (1987). Mutagenic and analgesic activities of aniline derivatives. PubMed. Retrieved from [Link]
-
Sharma, S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
Ashok, D., et al. (2019). Facile synthesis, characterization and enhanced catalytic reduction of 4-nitrophenol using NaBH4 by undoped and Sm3+, Gd3+, Hf3+ doped La2O3 nanoparticles. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed catalytic cycle for the reduction of nitro benzene performed.... Retrieved from [Link]
-
MDPI. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]
-
Sheng, T., et al. (2016). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository. Retrieved from [Link]
-
Seo, Y. S., et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. Semantic Scholar. Retrieved from [Link]
-
Neuroquantology. (2026). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Ni, S., et al. (1993). 13C n.m.r, characterization of soluble polyaniline. ScienceDirect. Retrieved from [Link]
Sources
- 1. 4-(3-Phenylpropyl)aniline | C15H17N | CID 12790569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Facile synthesis, characterization and enhanced catalytic reduction of 4-nitrophenol using NaBH4 by undoped and Sm3+, Gd3+, Hf3+ doped La2O3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. 80861-22-9|4-(3-Phenylpropyl)aniline|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent | Neuroquantology [neuroquantology.com]
- 11. mdpi.com [mdpi.com]
- 12. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
